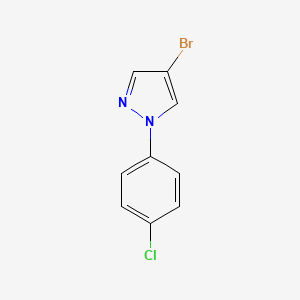

4-Bromo-1-(4-chlorophenyl)pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(4-chlorophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXBFJAPHHIBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-Bromo-1-(4-chlorophenyl)pyrazole

Abstract

This guide provides a comprehensive, in-depth technical overview for the synthesis and structural elucidation of 4-Bromo-1-(4-chlorophenyl)pyrazole, a halogenated pyrazole derivative of significant interest in medicinal chemistry and materials science. Pyrazole scaffolds are foundational in numerous pharmacologically active agents, and the introduction of halogen atoms can profoundly modulate their biological activity and physicochemical properties.[1][2] This document details a robust two-step synthetic pathway, beginning with the synthesis of the 1-(4-chlorophenyl)pyrazole precursor, followed by a regioselective bromination at the C4 position of the pyrazole ring. We present validated, step-by-step experimental protocols, mechanistic insights, and a full suite of characterization methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The causality behind critical experimental choices is explained, offering researchers a practical and scientifically grounded framework for producing and verifying this valuable chemical entity.

Introduction: The Significance of Halogenated Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with applications ranging from anti-inflammatory to anticancer agents.[2] Halogenated derivatives, particularly 4-bromopyrazoles, are of paramount importance for several reasons.[1] Firstly, the bromine atom can act as a key pharmacophore, participating in halogen bonding and enhancing binding affinity to biological targets. Secondly, the C-Br bond serves as a versatile synthetic handle for further molecular elaboration through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[3]

The target molecule, this compound, combines two key halogen features: a chloro-substituted phenyl ring at the N1 position and a bromo-substituent at the C4 position of the pyrazole. This dual halogenation makes it a compelling building block for creating novel compounds with potentially enhanced biological efficacy and tailored pharmacokinetic profiles. This guide aims to provide a reliable and reproducible methodology for its synthesis and a rigorous protocol for its unambiguous characterization.

Synthesis Strategy and Mechanistic Rationale

The synthesis is approached via a two-stage process. The first stage involves the construction of the N-aryl pyrazole core, followed by the selective introduction of the bromine atom.

Stage 1: Synthesis of 1-(4-chlorophenyl)pyrazole (Precursor) The precursor is synthesized via a condensation reaction between a 1,3-dicarbonyl compound and 4-chlorophenylhydrazine.[2] This classic Knorr pyrazole synthesis is efficient and provides the necessary scaffold for the subsequent bromination step.

Stage 2: Electrophilic Bromination The core of this guide focuses on the regioselective bromination of the 1-(4-chlorophenyl)pyrazole precursor. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. Molecular orbital calculations confirm that the C4 position is the most electron-rich and sterically accessible site for electrophilic attack, thus directing the substitution preferentially to this position.[4]

The mechanism proceeds via the attack of the pyrazole ring's π-system on an electrophilic bromine source, such as N-Bromosuccinimide (NBS).[5] NBS is a preferred reagent as it is a solid that is safer to handle than liquid bromine and provides a controlled source of the bromonium ion (Br⁺). The reaction forms a resonance-stabilized intermediate (a sigma complex or arenium ion), which then loses a proton to restore aromaticity, yielding the final 4-bromo-substituted product.

Detailed Experimental Procedures

Part A: Synthesis of 1-(4-chlorophenyl)pyrazole

This procedure is adapted from established methods for the synthesis of N-aryl pyrazoles.[2][6]

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |

|---|---|---|---|---|

| 1,3-Propanedial | C₃H₄O₂ | 72.06 | 1.0 equiv | - |

| 4-Chlorophenylhydrazine HCl | C₆H₈Cl₂N₂ | 179.05 | 1.0 equiv | - |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | Solvent | - |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Catalyst | - |

Protocol:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenylhydrazine hydrochloride (1.0 equiv) and ethanol (30 mL).

-

Stir the mixture until the solid is largely dissolved. Add a catalytic amount of glacial acetic acid (approx. 0.5 mL).

-

Add 1,3-propanedial (1.0 equiv) dropwise to the stirring solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Redissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) followed by brine (1 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 1-(4-chlorophenyl)pyrazole. The product can be purified by recrystallization from an ethanol/water mixture if necessary.

Part B: Synthesis of this compound

This protocol employs N-Bromosuccinimide (NBS) for a controlled and selective bromination.[5]

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |

|---|---|---|---|---|

| 1-(4-chlorophenyl)pyrazole | C₉H₇ClN₂ | 178.62 | 1.0 equiv | - |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.1 equiv | - |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | - |

Protocol:

-

In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1-(4-chlorophenyl)pyrazole (1.0 equiv) in anhydrous DMF (20 mL).

-

Cool the solution to 0°C using an ice bath.

-

Add N-Bromosuccinimide (1.1 equiv) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C. The succinimide byproduct will precipitate as the reaction proceeds.

-

Continue stirring the reaction mixture at 0°C for an additional 30 minutes, then allow it to warm to room temperature.

-

Stir at room temperature for 1-2 hours, monitoring for completion by TLC (Eluent: 3:1 Hexane:Ethyl Acetate).[5]

-

Upon completion, pour the reaction mixture into ice-cold water (100 mL). A precipitate of the crude product will form.

-

Collect the solid by vacuum filtration, washing thoroughly with cold water to remove DMF and succinimide.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure this compound as a solid.

Structural Characterization and Data Analysis

Unambiguous characterization is critical to confirm the identity, structure, and purity of the synthesized compound.

Workflow for Characterization

Sources

- 1. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 3. scielo.org.mx [scielo.org.mx]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. books.rsc.org [books.rsc.org]

- 6. rsc.org [rsc.org]

A Technical Guide to the Physicochemical Properties of 4-Bromo-1-(4-chlorophenyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The specific substitution patterns on the pyrazole ring dramatically influence the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth analysis of the physicochemical properties of a key derivative, 4-Bromo-1-(4-chlorophenyl)pyrazole (CAS No. 885017-82-3).[2] Understanding these properties is paramount for its application in drug design and development, enabling researchers to predict its behavior in biological systems and to formulate it effectively. This guide synthesizes available experimental data for the compound and its close analogs, alongside computational predictions, to offer a comprehensive resource for scientists in the field.

I. Molecular Structure and Core Properties

The foundational step in characterizing any chemical entity is to understand its structure and fundamental properties.

Chemical Structure:

-

IUPAC Name: 4-bromo-1-(4-chlorophenyl)-1H-pyrazole

-

CAS Number: 885017-82-3[2]

-

Molecular Formula: C₉H₆BrClN₂

-

Molecular Weight: 257.51 g/mol

-

Canonical SMILES: C1=CC(=CC=C1N2C=C(C=N2)Br)Cl

The structure comprises a pyrazole ring substituted with a bromine atom at the 4-position and a 4-chlorophenyl group at the 1-position. This substitution pattern is crucial in defining the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions.

II. Physicochemical Data Summary

A quantitative understanding of a compound's physicochemical properties is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available experimental and computed data for this compound and its close analogs.

| Property | Value | Source/Method | Notes |

| Melting Point | 93-96 °C | Experimental (for 4-Bromopyrazole) | The melting point of the unsubstituted 4-Bromopyrazole provides a baseline. The addition of the 4-chlorophenyl group is expected to significantly increase the melting point due to increased molecular weight and intermolecular forces. For a closer analog, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the melting point is 24.5–25.5 °C.[3] |

| Boiling Point | 250-260 °C | Experimental (for 4-Bromopyrazole) | Similar to the melting point, this value for the parent compound suggests a relatively high boiling point for the target molecule, which will be even higher due to the larger substituent. |

| Solubility | Poor in water, Soluble in organic solvents | Inferred from analogs[4] | Based on the properties of the closely related 1-methyl-4-bromopyrazole, the target compound is expected to have poor aqueous solubility and good solubility in common organic solvents like ethyl acetate, dichloromethane, and DMSO.[4] |

| LogP (Octanol-Water Partition Coefficient) | ~3.5 (Predicted) | Computational | The predicted LogP value suggests that this compound is a lipophilic compound, favoring partitioning into organic phases over aqueous phases. This is a critical parameter for predicting membrane permeability and oral absorption.[5] |

| pKa | Not available | - | The pyrazole ring is weakly basic. The pKa would quantify the extent of protonation under physiological conditions, influencing solubility and receptor binding. |

III. In-Depth Analysis of Key Physicochemical Parameters

A. Lipophilicity (LogP)

Expertise & Experience: The octanol-water partition coefficient (LogP) is a critical determinant of a drug's "druglikeness." A moderately lipophilic character (LogP between 1 and 5) is often sought for oral drugs to ensure adequate membrane permeability for absorption, while maintaining sufficient aqueous solubility for distribution in the bloodstream. The predicted LogP of ~3.5 for this compound places it within this desirable range.

Trustworthiness: The experimental determination of LogP is crucial for validating computational predictions. The shake-flask method, while traditional, remains the gold standard for its accuracy.[5]

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Preparation of Phases: Prepare a phosphate buffer solution at a physiologically relevant pH of 7.4 and saturate it with n-octanol. Conversely, saturate n-octanol with the phosphate buffer.

-

Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the pre-saturated phosphate buffer to the n-octanol solution. The mixture is then shaken vigorously for a set period (e.g., 24 hours) to allow for equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of P.[5]

Caption: Workflow for the experimental determination of LogP using the shake-flask method.

B. Crystalline Structure

Expertise & Experience: The solid-state structure of a pharmaceutical compound influences its stability, solubility, and bioavailability. Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid. For halogenated pyrazoles, it has been observed that 4-bromo and 4-chloro analogs are often isostructural, forming similar hydrogen-bonding motifs in the crystal lattice.[6] This suggests that this compound likely forms predictable and stable crystal packing.

Trustworthiness: A detailed crystallographic analysis provides unambiguous proof of structure and insights into intermolecular interactions that govern the crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent or by vapor diffusion.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

IV. Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl ring and the pyrazole ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. For the related 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the proton on the pyrazole ring (H-5) appears as a singlet at 7.78 ppm.[3]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. For 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the carbon atom bearing the bromine (C-4) resonates at 82.0 ppm.[3]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule, such as C-H stretching of the aromatic rings, C=C and C=N stretching of the pyrazole ring, and the C-Br and C-Cl stretching vibrations. For 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, characteristic peaks are observed at 1554, 1502, 1099, 749, and 686 cm⁻¹.[3]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine atoms. For the analog 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the molecular ion peaks (M+) are observed at m/z 253 and 255 with a relative intensity of 100:99, which is characteristic of the presence of one bromine atom.[7]

V. Synthesis Overview

Brominated pyrazoles are valuable synthetic intermediates.[8] A common route to N-aryl-4-bromopyrazoles involves the condensation of a 1,3-dicarbonyl compound with an arylhydrazine, followed by bromination of the resulting pyrazole.[8]

Caption: A general synthetic pathway for this compound.

VI. Conclusion

The physicochemical properties of this compound, including its predicted lipophilicity and expected solid-state characteristics, suggest its potential as a scaffold in drug discovery. This technical guide has provided a comprehensive overview of its key properties, drawing on experimental data from close analogs and established analytical protocols. A thorough experimental characterization of this specific molecule is warranted to fully elucidate its potential and to provide a solid foundation for its further development as a therapeutic agent.

VII. References

-

(E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one(126443-20-7) 1H NMR spectrum. (n.d.). Retrieved from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

-

4-BROMO-1-METHYL-1H-PYRAZOLE. (2024, April 9). ChemBK. Retrieved from [Link]

-

Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate. Retrieved from [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México. Retrieved from [Link]

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). ResearchGate. Retrieved from [Link]

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). MDPI. Retrieved from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved from [Link]

Sources

- 1. 1006538-60-8|4-Bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole|BLD Pharm [bldpharm.com]

- 2. 885017-82-3|this compound|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. chembk.com [chembk.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.org.mx [scielo.org.mx]

"4-Bromo-1-(4-chlorophenyl)pyrazole mechanism of action"

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Bromo-1-(4-chlorophenyl)pyrazole

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide array of pharmacological activities.[1][2][3] Derivatives of pyrazole have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[4][5] A recurring and potent mechanism of action for this class of compounds is the inhibition of protein kinases, which are critical regulators of cellular processes frequently dysregulated in human diseases.[1][2][6][7] This technical guide provides a comprehensive overview of the hypothesized mechanism of action for the specific, yet under-characterized, compound this compound. Drawing upon the extensive literature on structurally related pyrazole derivatives, we postulate that this compound functions as a kinase inhibitor. This document outlines a proposed research framework to elucidate its specific molecular targets and cellular effects, providing detailed experimental protocols and the scientific rationale for this investigative approach. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction: The Pyrazole Scaffold and the Promise of this compound

The five-membered heterocyclic pyrazole ring is a versatile and highly valuable scaffold in drug discovery.[8] Its unique chemical properties allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles to achieve desired potency, selectivity, and pharmacokinetic properties.[6] Numerous pyrazole-containing drugs have received FDA approval, such as the JAK1/2 inhibitor Ruxolitinib and the anti-inflammatory agent Celecoxib, underscoring the clinical significance of this chemical class.[6][8]

The specific compound, this compound, incorporates several features that suggest a strong potential for biological activity. The N-phenyl substitution is a common feature in many kinase inhibitors, while the halogen atoms (bromo and chloro) can enhance binding affinity through halogen bonding and other non-covalent interactions within a protein's active site. While the direct biological activity of this specific molecule is not yet extensively documented in publicly available literature, its structural similarity to known kinase inhibitors warrants a thorough investigation into its mechanism of action.[7]

Hypothesized Mechanism of Action: Kinase Inhibition

Based on the established pharmacology of the pyrazole class, we hypothesize that this compound acts as an inhibitor of one or more protein kinases. Many N-phenyl pyrazole derivatives have been shown to be potent ATP-competitive kinase inhibitors.[6] Specifically, pyrazole derivatives have been identified as inhibitors of a range of kinases, including both tyrosine kinases (e.g., EGFR, VEGFR-2) and serine/threonine kinases (e.g., AKT2/PKBβ, JNK-1, ASK1, Aurora A, Chk2).[1][7][9][10]

Given the prevalence of aberrant signaling in oncology driven by kinases like AKT, we propose a primary hypothesis that This compound is an inhibitor of the PI3K/AKT/mTOR signaling pathway, with a potential direct target of AKT2 (PKBβ) . This pathway is a central regulator of cell survival, proliferation, and metabolism and is frequently hyperactivated in various cancers.

The proposed mechanism involves the compound binding to the ATP-binding pocket of AKT2, preventing the phosphorylation of its downstream substrates and thereby inhibiting the pro-survival signaling cascade.

Visualizing the Hypothesized Signaling Pathway

Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway.

Proposed Experimental Framework for Mechanism of Action Elucidation

To rigorously test our hypothesis, a multi-faceted approach is proposed, progressing from broad screening to specific target validation and cellular effect characterization.

Phase 1: In Vitro Kinase Profiling

The initial step is to determine if this compound possesses kinase inhibitory activity and to identify its primary targets.

-

Objective: To screen the compound against a broad panel of kinases to identify potential targets and assess selectivity.

-

Methodology: A large-scale kinase panel assay (e.g., Eurofins DiscoverX KINOMEscan™ or similar) will be employed. The compound will be screened at a fixed concentration (e.g., 10 µM) against hundreds of human kinases.

-

Data Output: The primary data will be presented as percent inhibition for each kinase. Hits will be defined as kinases showing significant inhibition (e.g., >70%).

| Parameter | Description |

| Compound Concentration | 10 µM |

| Number of Kinases | >400 |

| Assay Principle | ATP-site competition binding assay |

| Primary Endpoint | Percent Inhibition |

Phase 2: Target Validation and Potency Determination

Once primary targets are identified, the next phase focuses on validating these interactions and quantifying the compound's potency.

-

Objective: To determine the IC50 values of the compound against the top candidate kinases from the initial screen.

-

Methodology: Dose-response enzymatic assays will be performed for the validated hits. For the hypothesized target, AKT2, a biochemical assay such as the ADP-Glo™ Kinase Assay (Promega) can be used. This assay measures ADP production, which is indicative of kinase activity.

-

Data Output: IC50 values will be calculated from the dose-response curves.

| Kinase Target | Assay Type | Measured Output | Endpoint |

| AKT2 | ADP-Glo™ | Luminescence (ADP) | IC50 |

| Other Hits | Specific (e.g., TR-FRET) | Fluorescence | IC50 |

Phase 3: Cellular Activity and Pathway Analysis

This phase aims to confirm that the compound engages its target in a cellular context and produces the expected downstream effects.

-

Objective: To assess the compound's ability to inhibit the proliferation of cancer cells with a known dependence on AKT signaling and to confirm the inhibition of the AKT pathway.

-

Methodology:

-

Cell Viability Assay: A panel of cancer cell lines with known PI3K/AKT pathway activation (e.g., MCF-7, PC-3) will be treated with increasing concentrations of the compound. Cell viability will be measured using a standard method like the MTT or CellTiter-Glo® assay.

-

Western Blot Analysis: Cells will be treated with the compound for a defined period, followed by lysis and protein analysis. Antibodies specific for phosphorylated AKT (p-AKT at Ser473) and its downstream substrate, phosphorylated PRAS40 (p-PRAS40), will be used to assess pathway inhibition. Total AKT and a housekeeping protein (e.g., GAPDH) will be used as loading controls.

-

-

Data Output: EC50 values for cell viability and densitometric analysis of Western blots showing a dose-dependent decrease in the phosphorylation of AKT and its substrates.

Detailed Experimental Protocol: Western Blotting for AKT Pathway Inhibition

This protocol provides a step-by-step guide for assessing the inhibition of AKT signaling in a cellular context.

1. Cell Culture and Treatment: a. Plate MCF-7 breast cancer cells in 6-well plates at a density of 5 x 10^5 cells per well. b. Allow cells to adhere and grow for 24 hours in complete medium. c. Prepare a 2X stock solution of this compound in serum-free medium at various concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 5 µM, 10 µM). d. Aspirate the complete medium from the cells and replace it with the compound-containing medium. e. Incubate for 2 hours at 37°C, 5% CO2.

2. Cell Lysis: a. Place the 6-well plates on ice and aspirate the medium. b. Wash cells once with ice-cold Phosphate Buffered Saline (PBS). c. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with vortexing every 10 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4X Laemmli sample buffer to each sample and boil at 95°C for 5 minutes. c. Load 20 µg of protein per lane onto a 4-20% Tris-Glycine precast polyacrylamide gel. d. Run the gel at 120V until the dye front reaches the bottom.

5. Protein Transfer: a. Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (e.g., rabbit anti-p-AKT Ser473, rabbit anti-AKT, rabbit anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

7. Detection: a. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Visualize the protein bands using a chemiluminescence imaging system.

Visualizing the Experimental Workflow

Caption: Workflow for Western Blot analysis of AKT pathway inhibition.

Conclusion and Future Directions

This guide outlines a scientifically rigorous and logical framework for elucidating the mechanism of action of this compound. The central hypothesis, grounded in the extensive literature on pyrazole derivatives, posits that the compound functions as a kinase inhibitor, likely targeting the PI3K/AKT/mTOR pathway. The proposed experimental plan provides a clear path from broad, unbiased screening to specific target validation and cellular pathway analysis.

Successful execution of these experiments will not only define the molecular mechanism of action of this novel compound but also provide the critical data necessary to support its further development as a potential therapeutic agent. Future studies could include in vivo efficacy studies in relevant animal models, detailed pharmacokinetic and pharmacodynamic profiling, and structure-activity relationship (SAR) studies to optimize the compound's properties.

References

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Retrieved January 20, 2026, from [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. Retrieved January 20, 2026, from [Link]

-

Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). PubMed. Retrieved January 20, 2026, from [Link]

-

The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Retrieved January 20, 2026, from [Link]

-

Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (n.d.). sioc-journal.cn. Retrieved January 20, 2026, from [Link]

-

Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. Retrieved January 20, 2026, from [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved January 20, 2026, from [Link]

-

Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. (n.d.). International Journal of Multidisciplinary Research and Development. Retrieved January 20, 2026, from [Link]

-

A Review on Pyrazole and its Derivatives. (2022). International Journal for Research in Applied Science and Engineering Technology. Retrieved January 20, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijraset.com [ijraset.com]

- 9. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 10. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 4-Bromo-1-(4-chlorophenyl)pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically significant drugs.[1] This technical guide focuses on a specific, highly functionalized class: 4-Bromo-1-(4-chlorophenyl)pyrazole derivatives. The strategic incorporation of a bromine atom at the C4 position and a 4-chlorophenyl group at the N1 position of the pyrazole ring creates a unique electronic and steric profile, profoundly influencing the molecule's interaction with biological targets. This guide provides an in-depth analysis of the synthesis, multifaceted biological activities, and underlying mechanisms of action of these compounds, offering critical insights for researchers in drug discovery and development.

The Strategic Importance of the this compound Scaffold

The therapeutic efficacy of pyrazole derivatives is intrinsically linked to the nature and position of substituents on the pyrazole core.[2] The this compound scaffold is a testament to the power of targeted chemical modification.

-

The 1-(4-chlorophenyl) Moiety: The presence of a 4-chlorophenyl group at the N1 position is a common feature in many biologically active pyrazole compounds. This substitution can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, the chlorine atom can engage in halogen bonding and other non-covalent interactions within the binding pockets of target proteins, thereby increasing binding affinity and potency.

-

The 4-Bromo Substitution: Bromination at the C4 position of the pyrazole ring is a key modification that significantly impacts the molecule's reactivity and biological profile. The bromine atom is a versatile synthetic handle, allowing for further functionalization through various cross-coupling reactions.[3] From a biological standpoint, the bromo group can enhance the compound's potency and, in some cases, introduce novel mechanisms of action. Halogenated compounds, in general, have shown enhanced antimicrobial and anticancer properties.[2][4]

This strategic combination of halogen substitutions on both the pyrazole ring and the N1-phenyl substituent creates a class of compounds with significant potential across multiple therapeutic areas.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several reliable synthetic routes. A common and efficient method involves a one-pot, three-component reaction.[5]

Experimental Protocol: One-Pot Synthesis of 4-Bromo-1,3,5-trisubstituted Pyrazoles

This protocol is adapted from a general method for the synthesis of 4-bromopyrazoles and can be applied to the synthesis of the target scaffold.[5]

Materials:

-

Appropriate 1,3-dicarbonyl compound (e.g., a precursor to introduce substituents at C3 and C5)

-

4-Chlorophenylhydrazine hydrochloride

-

N-Bromosaccharin (NBSac)

-

Silica gel supported sulfuric acid (H₂SO₄/SiO₂)

-

n-Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

TLC plates

Procedure:

-

In a round-bottom flask, grind the 1,3-dicarbonyl compound (1 mmol) and 4-chlorophenylhydrazine (1 mmol) with silica gel supported sulfuric acid.

-

Add N-Bromosaccharin (1 mmol) to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add n-hexane (7-10 ml) to the mixture and filter.

-

Wash the residue with n-hexane.

-

Evaporate the solvent from the filtrate to obtain the crude 4-bromopyrazole derivative.

-

If necessary, purify the product by column chromatography on silica gel.

DOT Diagram: Synthetic Workflow

Caption: General workflow for the one-pot synthesis of 4-bromopyrazole derivatives.

Diverse Biological Activities

Derivatives of the this compound scaffold have demonstrated a wide spectrum of biological activities, with the most prominent being anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented, and the inclusion of halogen atoms often enhances this activity.[6][7] Compounds bearing the 4-bromophenyl and 4-chlorophenyl moieties have shown significant cytotoxicity against various cancer cell lines.

One study reported that a pyrazole derivative substituted with a 4-bromophenyl group at the pyrazole ring exhibited potent anticancer activity against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines, with IC₅₀ values of 8.0 µM, 9.8 µM, and 5.8 µM, respectively.[6] Another study on pyrano[2,3-c]pyrazoles substituted with an N-(4-chlorophenyl) group identified a compound with potent anti-glioma activity.[8] This compound inhibited the 3D neurosphere formation in primary patient-derived glioma stem cells and exhibited inhibitory activity against the kinase AKT2/PKBβ.[8]

Table 1: Anticancer Activity of Representative Halogenated Pyrazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole with 4-bromophenyl group | A549 (Lung) | 8.0 | [6] |

| Pyrazole with 4-bromophenyl group | HeLa (Cervical) | 9.8 | [6] |

| Pyrazole with 4-bromophenyl group | MCF-7 (Breast) | 5.8 | [6] |

| N-(4-chlorophenyl) pyrano[2,3-c]pyrazole | Glioma Cell Lines | Potent Activity | [8] |

Mechanism of Action: Kinase Inhibition

A prevalent mechanism of anticancer action for pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[9] The aberrant activity of kinases like AKT2 is a hallmark of many cancers, including glioma.[8]

DOT Diagram: AKT Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by pyrazole derivatives.

Antimicrobial Activity

Halogenated pyrazole derivatives have emerged as promising antimicrobial agents.[2][10] The presence of chloro and bromo substituents can significantly enhance their activity against a range of pathogenic bacteria and fungi.

Studies on halogenated 1,5-diphenyl-1H-pyrazoles have shown that dichloro and trichloro-derivatives exhibit interesting antimicrobial properties against Candida albicans, Cryptococcus neoformans, and Staphylococcus aureus.[2] Furthermore, their activity against Mycobacterium tuberculosis was found to be superior to reference drugs like clotrimazole and econazole.[2] Another study highlighted that pyrazole derivatives containing a 4-bromophenyl group showed notable antifungal activity.[11]

Table 2: Antimicrobial Activity of Representative Halogenated Pyrazole Derivatives

| Compound Class | Microorganism | Activity | Reference |

| Dichloro/Trichloro-pyrazoles | Candida albicans | Active | [2] |

| Dichloro/Trichloro-pyrazoles | Cryptococcus neoformans | Active | [2] |

| Dichloro/Trichloro-pyrazoles | Staphylococcus aureus | Active | [2] |

| Dichloro/Trichloro-pyrazoles | Mycobacterium tuberculosis | Superior to reference drugs | [2] |

| Pyrazole with 4-bromophenyl group | Fungi | Active | [11] |

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.[12]

Materials:

-

Fungal strains of interest (e.g., Candida albicans, Aspergillus niger)

-

RPMI-1640 broth medium

-

96-well microplates

-

Test compound (this compound derivative)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the fungal strain according to CLSI guidelines.

-

Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.

-

Inoculate each well with the fungal suspension.

-

Include a positive control (fungus without compound) and a negative control (broth only).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, which can be assessed visually or by measuring the optical density.

Anti-inflammatory Activity

Pyrazole derivatives are renowned for their anti-inflammatory properties, with the blockbuster drug Celecoxib, a selective COX-2 inhibitor, being a prime example.[12] The anti-inflammatory action of these compounds is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation.[12]

Several studies have reported the anti-inflammatory and analgesic activities of pyrazole derivatives.[13][14] The substitution pattern on the pyrazole ring plays a crucial role in determining the potency and selectivity of COX inhibition.

Mechanism of Action: COX Inhibition

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to block the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.

DOT Diagram: Prostaglandin Synthesis and COX Inhibition

Caption: Inhibition of prostaglandin synthesis via COX enzymes by pyrazole derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on their structural features. Key SAR insights include:

-

Halogenation: The presence of both bromo and chloro substituents generally enhances biological activity. The position and nature of the halogen can influence potency and selectivity.

-

Substituents at C3 and C5: The nature of the groups at the C3 and C5 positions of the pyrazole ring is critical for target binding and overall activity. Bulky aromatic or heterocyclic groups at these positions are often associated with potent anticancer and antimicrobial effects.

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the halogen atoms and other substituents, plays a significant role in its pharmacokinetic and pharmacodynamic properties.

Future Perspectives and Conclusion

The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this chemical class, make it an attractive area for further research. Future studies should focus on:

-

Lead Optimization: Systematic modification of the substituents at the C3 and C5 positions to enhance potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities, including the identification of specific protein targets.

-

In Vivo Efficacy and Safety: Evaluation of the most promising derivatives in preclinical animal models to assess their therapeutic efficacy, pharmacokinetic profiles, and safety.

References

- Zitouni, G. T., et al. (2005). Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles. PubMed.

- Rana, A., et al. (2023). Pyrazoles as anticancer agents: Recent advances.

- Lechartier, T., et al. (2012). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation.

- Haque, M. M., et al. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Dhaka University Journal of Pharmaceutical Sciences.

- Lim, K., et al. (2021).

- Gouda, M. A., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. MDPI.

- Abdel-Wahab, B. F., et al. (2012).

- Pathak, R. B., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. University of Dundee Discovery Research Portal.

- Haque, M. M., et al. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one.

- Zhang, X., et al. (2024). Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents. PubMed.

- da Silva, G. F., et al. (2023). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.

- Gouda, M. A., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Semantic Scholar.

- da Silva, G. F., et al. (2021).

- Acar, Ç., et al. (2017). Synthesis of Some New Pyrazoles. DergiPark.

- Biernacka, J., et al. (2019). Synthesis, biological evaluation and molecular docking studies of new amides of 4-bromothiocolchicine as anticancer agents. PubMed.

- Sasi, S., et al. (2024).

- Afroz, M., et al. (2019). Synthesis and evaluation of some novel pyrazoline derivatives for their anti-bacterial and anti-fungal activities. Journal of Applicable Chemistry.

- Karunakar, G., et al. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Biointerface Research in Applied Chemistry.

- Kamal, A., et al. (2017). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders.

- Horrocks, P., et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry.

- Rani, P., et al. (2023). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.

- Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.

- BenchChem. (2025). A Comprehensive Technical Review of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol Research. BenchChem.

- Domyati, T., et al. (2016).

- Goldstein, D. B., & Pal, N. (1971).

- Fan, O. S., et al. (2023).

- Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.

- Jayaroopa, P., et al. (2013). Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship.

- Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

- Al-Abdullah, E. S. (2018).

- Tsolaki, E., et al. (2016).

- Sigma-Aldrich. (n.d.). 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Sigma-Aldrich.

- Read, M. A., et al. (2024). Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. PubMed.

- Sigma-Aldrich. (n.d.). 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine AldrichCPR. Sigma-Aldrich.

- Al-Omair, M. A., et al. (2024). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. MDPI.

- de Souza, M. V. N., et al. (2022). Synthesis, Structure–Activity Relationships, and Parasitological Profiling of Brussonol Derivatives as New Plasmodium falciparum Inhibitors. PubMed Central.

- Stankova, I., et al. (2022).

- Liu, Y., et al. (2016).

- Sigma-Aldrich. (n.d.). 4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine. Sigma-Aldrich.

Sources

- 1. Synthesis, biological evaluation and molecular docking studies of new amides of 4-bromothiocolchicine as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. joac.info [joac.info]

- 4. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.org.mx [scielo.org.mx]

- 6. srrjournals.com [srrjournals.com]

- 7. mdpi.com [mdpi.com]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

- 14. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unlocking the Potential of a Privileged Scaffold

An In-Depth Technical Guide for the In Vitro Evaluation of 4-Bromo-1-(4-chlorophenyl)pyrazole

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active molecules.[1][2] Pyrazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3][4][5] This guide focuses on a specific, yet representative, member of this class: This compound .

The structure of this compound is notable for its halogen substitutions—a bromine atom on the pyrazole ring and a chlorophenyl group at the N1 position. Such halogenated motifs are frequently incorporated into pharmacologically active molecules to modulate properties like lipophilicity, metabolic stability, and binding affinity. Several potent pyrazole derivatives feature similar substitutions.[6]

Given the rich therapeutic potential of the pyrazole class, a systematic and rigorous in vitro evaluation of novel analogues like this compound is the critical first step in elucidating their potential as drug candidates. This document provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to conduct this evaluation. It moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a robust and logical investigative cascade.

Part I: In Vitro Anticancer and Cytotoxicity Profiling

Rationale and Mechanistic Context

A significant body of research highlights the anticancer potential of pyrazole derivatives.[1][3][7] Their mechanisms of action are diverse and often involve the inhibition of key cellular proliferation and survival pathways. Many pyrazole-based compounds function as potent inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cell cycle progression and angiogenesis.[7][8][9] Others have been shown to interfere with microtubule dynamics by binding to tubulin, leading to mitotic arrest and apoptosis.[7][9]

The initial and most fundamental step in assessing anticancer potential is to determine a compound's cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[10][11]

Experimental Workflow: Cytotoxicity Screening

The following diagram outlines the logical flow for the primary assessment of anticancer activity.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol 1: Cell Viability Assessment via MTT Assay

Principle: This assay quantifies cell viability based on the metabolic activity of living cells. Mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan, which is solubilized for measurement, is directly proportional to the number of living, metabolically active cells.[11]

Methodology:

-

Cell Seeding: Seed selected human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous cell line (e.g., HEK293) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and stabilize by incubating for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[12]

-

Compound Preparation and Treatment: Prepare a stock solution of this compound in sterile DMSO. Create a series of dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO-treated) and untreated control wells.

-

Incubation: Incubate the plates for a defined period, typically 24 or 48 hours, at 37°C and 5% CO₂.[11]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 4 hours at 37°C.[10] During this time, visible purple precipitates will form in wells with viable cells.

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently agitate the plate on a shaker for 10 minutes to ensure complete solubilization.[10]

-

Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

-

Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC₅₀).

-

Data Presentation: Cytotoxicity Profile

Summarize the results in a clear, comparative table.

| Cell Line | Type | IC₅₀ (µM) after 48h | Selectivity Index (SI)¹ |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Calculated Value] |

| A549 | Lung Carcinoma | [Experimental Value] | [Calculated Value] |

| HCT116 | Colorectal Carcinoma | [Experimental Value] | [Calculated Value] |

| HEK293 | Normal Kidney | [Experimental Value] | N/A |

¹ Selectivity Index (SI) = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Part II: In Vitro Anti-inflammatory Activity Evaluation

Rationale and Mechanistic Context

Signaling Pathway: Prostaglandin Synthesis

This diagram illustrates the role of COX enzymes in the inflammatory cascade.

Caption: Simplified arachidonic acid pathway showing COX enzyme action.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

Methodology (General Protocol):

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., assay buffer, heme, enzyme preparations for COX-1 and COX-2, arachidonic acid substrate, and colorimetric substrate).

-

Compound Dilution: Prepare serial dilutions of this compound and a reference NSAID (e.g., Celecoxib or Indomethacin) in assay buffer.

-

Enzyme Incubation: In separate wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

-

Inhibitor Addition: Add the diluted test compound, reference drug, or vehicle control to the appropriate wells. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate followed immediately by the colorimetric substrate.

-

Signal Measurement: Measure the absorbance at the specified wavelength over a set period using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value for both COX-1 and COX-2.

Data Presentation: Anti-inflammatory Activity Profile

| Assay | Target | IC₅₀ (µM) |

| COX Inhibition | COX-1 | [Experimental Value] |

| COX Inhibition | COX-2 | [Experimental Value] |

| COX-2 Selectivity Index | (IC₅₀ COX-1 / IC₅₀ COX-2) | [Calculated Value] |

Part III: In Vitro Antimicrobial Susceptibility Testing

Rationale and Mechanistic Context

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Heterocyclic compounds, including pyrazoles, have emerged as a promising source of new antibacterial and antifungal leads.[5][14] The initial step in evaluating a compound's antimicrobial potential is to determine its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a specific microorganism.[15]

Experimental Workflow: Antimicrobial MIC Determination

This diagram shows the standard procedure for determining the MIC value.

Sources

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. srrjournals.com [srrjournals.com]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. mdpi.com [mdpi.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

"structure-activity relationship of 4-Bromo-1-(4-chlorophenyl)pyrazole analogs"

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Bromo-1-(4-chlorophenyl)pyrazole Analogs

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding, metal chelation, and hydrophobic interactions.[2] Pyrazole-containing compounds exhibit an exceptionally broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] The success of drugs like Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Rimonabant (an anorectic agent) underscores the therapeutic relevance of this scaffold.

This guide focuses on a specific, highly functionalized pyrazole core: the this compound system. This scaffold is of particular interest for several reasons:

-

The 1-(4-chlorophenyl) group often confers favorable pharmacokinetic properties and can engage in specific interactions within receptor binding pockets.

-

The 4-bromo substituent is not merely a modulator of electronic properties but serves as a crucial synthetic handle, enabling a wide range of post-synthesis modifications via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[6][7] This allows for the systematic exploration of the chemical space around the core, which is fundamental to establishing a robust Structure-Activity Relationship (SAR).

This document, intended for researchers and drug development professionals, will provide a detailed analysis of the SAR of this family of compounds, covering synthetic strategies, key structural determinants of biological activity, and detailed experimental protocols.

Core Synthetic Strategies: Building the Analog Library

The generation of a diverse library of analogs is a prerequisite for any meaningful SAR study. The synthesis of this compound derivatives typically follows a multi-step sequence involving the initial formation of the pyrazole ring, followed by regioselective bromination and subsequent diversification.

General Synthetic Workflow

The primary route involves the condensation of a 1,3-dicarbonyl compound with 4-chlorophenylhydrazine to form the 1-arylpyrazole core. This is followed by bromination at the C4 position, which is electronically activated for electrophilic substitution. The resulting 4-bromo intermediate is then diversified, most commonly via Suzuki cross-coupling, to introduce a variety of aryl or heteroaryl substituents.

Detailed Experimental Protocol: One-Pot Synthesis of 4-Bromopyrazoles

This protocol describes an efficient, one-pot method for generating the key 4-bromo-1-arylpyrazole intermediate, adapted from established procedures.[6] This approach is advantageous as it avoids the isolation of intermediates, thereby improving overall yield and reducing waste.

Materials:

-

1,3-Diketone (e.g., acetylacetone) (1.0 eq)

-

Arylhydrazine hydrochloride (e.g., 4-chlorophenylhydrazine HCl) (1.0 eq)

-

N-Bromosaccharin or N-Bromosuccinimide (NBS) (1.1 eq)

-

Silica-supported sulfuric acid (H₂SO₄/SiO₂) (0.1 g per mmol of diketone)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, create a homogenous mixture of the 1,3-diketone (1.0 eq), arylhydrazine hydrochloride (1.0 eq), and silica-supported sulfuric acid catalyst.

-

Heat the solvent-free mixture at 80°C for 30-45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the pyrazole formation, allow the mixture to cool to room temperature.

-

Add the brominating agent (N-Bromosaccharin or NBS, 1.1 eq) to the flask.

-

Stir the mixture vigorously at room temperature for 1-2 hours. Continue to monitor by TLC until the starting pyrazole is consumed.

-

Once the reaction is complete, add ethyl acetate to dissolve the mixture.

-

Filter the mixture to remove the silica support and wash the solid residue with additional ethyl acetate.

-

Combine the organic filtrates and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 4-bromopyrazole derivative.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature of substituents at the C3, C4, and C5 positions of the pyrazole ring. The 4-bromo atom itself is often replaced to probe the SAR at that position. The following analysis synthesizes findings from studies on anticancer and antifungal activities.[7][8]

Anticancer Activity

Several studies have explored pyrazole derivatives as cytotoxic agents against various cancer cell lines.[7][9] The SAR for analogs of the core scaffold against human colorectal cancer cell lines (HCT116, HT29, SW480) reveals key insights.[7]

Core Scaffold for Anticancer SAR:

Where R¹ is typically a small alkyl or aryl group, and R² is an aryl group introduced via Suzuki coupling.

| Compound ID | R¹ (at C3) | R² (at C4) | HCT116 IC₅₀ (µM) | HT29 IC₅₀ (µM) | Key SAR Insights |

| A-1 | Phenyl | Phenyl | 5.1 | 6.3 | The diaryl substitution at C3/C4 is a strong starting point for cytotoxicity. |

| A-2 | Phenyl | 4-Methoxyphenyl | 3.9 | 4.8 | An electron-donating group (OCH₃) on the R² phenyl ring enhances potency. |

| A-3 | Phenyl | 4-Fluorophenyl | 7.8 | 9.1 | An electron-withdrawing group (F) on the R² phenyl ring slightly decreases potency compared to phenyl. |

| A-4 | Methyl | Phenyl | >20 | >20 | Replacing the C3-phenyl group (R¹) with a smaller alkyl group like methyl drastically reduces activity, highlighting the importance of the aryl substituent at this position. |

SAR Summary Diagram:

Antifungal Activity

Derivatives of 3-(4-chlorophenyl)pyrazole have been synthesized and evaluated for their in vitro antifungal activity against pathogenic strains like Candida and Aspergillus.[8] In this context, the 4-position is often functionalized with moieties other than aryl groups, such as 1,3,4-oxadiazoles and 5-pyrazolinones.

Key Findings:

-

Importance of C4 Heterocycles: The introduction of a 1,3,4-oxadiazole or a 5-pyrazolinone ring at the C4 position of the core pyrazole scaffold was found to be a successful strategy for conferring potent antifungal activity.[8]

-

Substitution on the C4 Heterocycle: The nature of the substituent on the appended C4-heterocycle further modulates the activity. Small, lipophilic groups tend to be favorable.

-

Dual Activity: Interestingly, compounds showing strong antifungal activity also exhibited promising activity against Mycobacterium tuberculosis, suggesting a potential for developing dual-action antimicrobial agents.[8]

Protocol for Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)

To assess the anticancer potential of newly synthesized analogs, a standard colorimetric assay for cell viability, the MTT assay, is employed.[9] This protocol provides a reliable and reproducible method for determining the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Materials:

-

Human cancer cell line (e.g., HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Test compounds dissolved in DMSO (stock solutions)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in growth medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium from the wells and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.

Future Perspectives

The this compound scaffold remains a highly promising platform for the development of novel therapeutic agents. Future research should focus on:

-

Exploring Diverse Coupling Partners: While Suzuki coupling is prevalent, employing other cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) at the C4 position could yield novel analogs with unique biological profiles.

-

Multi-Target Drug Design: Given the broad bioactivity of pyrazoles, analogs could be rationally designed to inhibit multiple targets simultaneously, which is a promising strategy for complex diseases like cancer.[10]

-

In Vivo Evaluation: Promising candidates identified from in vitro screens must be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.[11]

By leveraging the synthetic versatility of this core and systematically applying the SAR principles outlined in this guide, researchers can continue to unlock the therapeutic potential of this important class of molecules.

References

- MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.

- MDPI. (n.d.). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity.

- Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.

- MDPI. (n.d.). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety.

- Journal of Chemical Health Risks. (n.d.). Review on Biological Activities of Pyrazole Derivatives.

- PubMed Central (PMC). (n.d.). Current status of pyrazole and its biological activities.

- PubMed Central (PMC). (2023, January 17). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells.

- PubMed. (2007, November 15). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase.

- MDPI. (2022, May 24). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains.

- ResearchGate. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase.

- (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- PubMed Central (PMC). (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors.

- MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- PubMed Central (PMC). (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.

- (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.

- SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.

- ResearchGate. (2023, March 1). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships.

- PubMed Central (PMC). (2023, March 10). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships.

- ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.

- (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academicstrive.com [academicstrive.com]

- 4. mdpi.com [mdpi.com]

- 5. jchr.org [jchr.org]

- 6. scielo.org.mx [scielo.org.mx]

- 7. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-Bromo-1-(4-chlorophenyl)pyrazole: A Technical Guide to Target Identification and Validation

Abstract